Structural Characterization and Synthetic Utility of N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Structural Characterization and Synthetic Utility of N-(2,5-dimethylphenyl)piperidine-2-carboxamide
An Isomeric Probe for Local Anesthetic Scaffolds
Executive Summary
N-(2,5-dimethylphenyl)piperidine-2-carboxamide (CAS: 205993-82-4) is a structural isomer of pipecoloxylidide (PPX) , the primary metabolite of widely used local anesthetics such as bupivacaine, ropivacaine, and mepivacaine. While the 2,6-dimethyl isomer (PPX) is pharmacologically ubiquitous due to its resistance to hydrolysis, the 2,5-dimethyl isomer serves as a critical chemical probe in structure-activity relationship (SAR) studies.
This guide details the molecular architecture, validated synthetic pathways, and physicochemical properties of the 2,5-isomer. It specifically addresses the steric differentiation between the 2,5- and 2,6-substitution patterns, which dictates metabolic stability and sodium channel binding kinetics.
Molecular Architecture & Physicochemical Profile
Core Structural Identity
The molecule consists of a piperidine ring attached at the C2 position to a carboxamide, which is N-linked to a phenyl ring. The defining feature is the 2,5-dimethyl substitution pattern on the aromatic ring.
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Chirality: The C2 position of the piperidine ring is a chiral center. The molecule exists as (R) and (S) enantiomers. The (S)-enantiomer is generally the bioactive form in this class of anesthetics (e.g., Levobupivacaine).
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Basicity: The piperidine nitrogen is a secondary amine, acting as the primary proton acceptor at physiological pH.
Quantitative Data Table
| Property | Value | Context |
| IUPAC Name | N-(2,5-dimethylphenyl)piperidine-2-carboxamide | Standard Nomenclature |
| CAS Number | 205993-82-4 | Specific to 2,5-isomer |
| Molecular Formula | C₁₄H₂₀N₂O | Isomeric with PPX |
| Molecular Weight | 232.32 g/mol | Monoisotopic: 232.1576 |
| pKa (Piperidine N) | ~10.2 (Predicted) | Ionized at physiological pH |
| LogP | 2.3 – 2.6 | Moderate Lipophilicity |
| H-Bond Donors | 2 | Amide NH, Amine NH |
| H-Bond Acceptors | 2 | Amide Carbonyl, Amine N |
Synthetic Protocol: Validated Workflow
Retrosynthetic Logic
Direct coupling of unprotected pipecolic acid leads to self-polymerization. The protocol below utilizes Boc-protection to ensure regioselectivity, followed by amide coupling with 2,5-xylidine (2,5-dimethylaniline).
Step-by-Step Methodology
Phase A: Protection & Activation
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Reagents: Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (aq).
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Procedure: Dissolve pipecolic acid in dioxane/water (1:1). Add NaOH to pH 9. Add Boc₂O dropwise at 0°C. Stir at RT for 12h. Acidify to pH 2 with HCl. Extract with EtOAc to yield N-Boc-pipecolic acid .
Phase B: Amide Coupling (The Critical Step)
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Reagents: N-Boc-pipecolic acid (1.0 eq), 2,5-Dimethylaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
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Procedure:
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Dissolve N-Boc-pipecolic acid in DMF under N₂ atmosphere.
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Add DIPEA and HATU; stir for 15 min to activate the carboxylic acid.
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Add 2,5-dimethylaniline. The 2,5-substitution is less sterically hindered than the 2,6-isomer, allowing the reaction to proceed faster (typically 4–6 hours at RT).
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Validation: Monitor via TLC (Hexane:EtOAc 1:1).
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Phase C: Deprotection & Isolation
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Reagents: TFA (20% v/v in DCM) or HCl (4M in Dioxane).
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Procedure: Treat the intermediate with TFA/DCM for 1 hour. Evaporate volatiles. Neutralize with saturated NaHCO₃ to obtain the free base.
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Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.
Synthetic Workflow Diagram
Figure 1: Synthetic route for the preparation of the target molecule using Boc-chemistry.
Structural Analysis & Identification
To distinguish the 2,5-isomer from the common 2,6-isomer (PPX), researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy.
1H NMR Signature (Diagnostic Signals)
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Aromatic Region (6.8 – 7.2 ppm):
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2,6-Isomer: Shows a multiplet (3H) but often appears as a singlet-like peak due to symmetry.
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2,5-Isomer: Asymmetric substitution breaks the symmetry. Expect three distinct signals : a singlet (H6), a doublet (H3), and a doublet (H4) with ortho/meta coupling constants.
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Methyl Groups (2.1 – 2.3 ppm):
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2,6-Isomer: A strong singlet integrating to 6H (equivalent methyls).
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2,5-Isomer: Two distinct singlets (3H each) because the methyl at position 2 is chemically distinct from the methyl at position 5. This is the primary confirmation of isomeric purity.
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Biological Context: The Steric Shielding Effect
The primary utility of N-(2,5-dimethylphenyl)piperidine-2-carboxamide lies in its comparison to the 2,6-isomer. This relationship defines the "Steric Shielding Hypothesis" in local anesthetic design.
Mechanism of Action
Like its parent compounds, this molecule binds to the intracellular portion of voltage-gated sodium channels (Nav1.x), inhibiting the influx of sodium ions and blocking nerve impulse conduction.
Metabolic Stability (2,5 vs. 2,6)
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2,6-Dimethyl (PPX): The two methyl groups ortho to the amide nitrogen create a "steric shell," preventing amidase enzymes from accessing the carbonyl carbon. This confers a long half-life.
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2,5-Dimethyl (Target): The 6-position is unsubstituted (contains a Hydrogen). This leaves the amide bond exposed on one side, making the molecule significantly more susceptible to hydrolysis by hepatic amidases.
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Application: Researchers use the 2,5-isomer to design "soft drugs"—compounds that are active locally but rapidly metabolized upon entering systemic circulation to reduce toxicity.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship comparing the metabolic stability of the 2,5-isomer vs. the 2,6-isomer.
References
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PubChem. (2024).[1] 2',6'-Pipecoloxylidide (Isomer Reference Data). National Library of Medicine. Retrieved from [Link]
- Danyluk, A. et al. (2021). Mechanistic insights into the synthesis of pipecoloxylidide derivatives. Journal of Organic Chemistry.
- Mather, L. E., & Chang, D. H. (2001). Cardiotoxicity and Stereoselectivity of Local Anesthetics. Regional Anesthesia and Pain Medicine. (Context on 2,6-xylidine steric hindrance).
